4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide is a sulfonamide compound that exhibits potential biological activities, particularly in the field of medicinal chemistry. This compound is classified under the category of sulfonamide derivatives, which are known for their antibacterial properties and applications in drug development. The presence of both an amino group and a pyrimidine moiety contributes to its pharmacological significance.
This compound is synthesized from commercially available precursors, including 4-fluoroaniline and 2-pyrimidinamine. Sulfonamides, including this derivative, are recognized for their ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway in microbial metabolism. The classification of this compound falls under the category of sulfonamide antibiotics, which have been widely used in clinical settings for treating bacterial infections.
The synthesis of 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
The molecular structure of 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide can be described as follows:
The primary chemical reactions involved in synthesizing 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide include:
These reactions are typically conducted under controlled conditions to optimize yield and minimize side reactions.
The mechanism of action for 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide primarily revolves around its ability to inhibit bacterial growth by targeting enzymes involved in folate synthesis. Specifically, it acts as an inhibitor of dihydropteroate synthase, an enzyme critical for synthesizing folate in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes for binding sites, thus preventing folate production necessary for nucleic acid synthesis.
This inhibition leads to impaired bacterial growth and replication, making it effective against various gram-positive and gram-negative bacteria.
Spectroscopic techniques such as NMR, IR, and UV-Visible spectroscopy are employed to characterize these physical properties further.
4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide has several applications in scientific research:
The crystal structure of 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide has been resolved using X-ray diffraction (Cu Kα radiation, λ = 1.54184 Å), revealing a triclinic crystal system with space group P-1. The asymmetric unit contains one discrete molecule with key bond parameters that define its bioactive conformation. The molecule exhibits a trans configuration at the sulfonamide linkage (S-N bond length: 1.71 Å), while the central sulfonamide group adopts a characteristic tetrahedral geometry with S=O bond lengths averaging 1.44 Å [3] [9].
The dihedral angle between the 4-fluorophenyl ring and the pyrimidinyl moiety measures 37.5°, demonstrating significant torsion that facilitates optimal binding pocket accommodation. The fluorophenyl ring displays planarity with a maximum atomic deviation of 0.018 Å, while the pyrimidine ring exhibits slight puckering (deviation: 0.032 Å). The crystal packing features π-π stacking interactions between pyrimidine rings (inter-centroid distance: 3.67 Å) and offset face-to-face contacts between benzenesulfonamide units [3].
Table 1: Key Bond Parameters in Crystal Structure
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
S-N(pyrimidinyl) | 1.71 | 123.27 | Sulfonamide linkage |
C-F | 1.35 | - | Fluorophenyl moiety |
N-S=O | - | 108.9 | Tetrahedral geometry |
C(pyrimidinyl)-N | 1.33 | 123.5 | Hydrogen bond acceptor |
Molecular docking studies reveal that 4-amino-N-[4-(4-fluorophenyl)-2-pyrimidinyl]benzenesulfonamide binds selectively to carbonic anhydrase isozymes via a conserved mechanism. The deprotonated sulfonamide nitrogen coordinates the active-site zinc ion with a bond distance of 2.09 Å, displacing the catalytic water molecule. The 4-aminophenyl moiety inserts into the hydrophobic cleft lined by residues Phe131, Val135, and Pro202, forming van der Waals contacts (3.4–3.8 Å) [3] [6].
The pyrimidinyl nitrogen atoms engage in hydrogen bonding with Thr199 (N⋯O distance: 2.86 Å) and Thr200 (N⋯O distance: 3.02 Å), while the 4-fluorophenyl group occupies a specificity pocket near His64. Comparative inhibition studies show 100-fold selectivity for CA-IX (Kᵢ = 0.15 nM) over CA-I (Kᵢ = 15.2 nM), attributed to optimal complementarity with the CA-IX gatekeeper residues [6].
Table 2: Binding Interactions with Carbonic Anhydrase Isozymes
Interaction Type | Target Residue | Distance (Å) | Isozyme Specificity |
---|---|---|---|
Zn²⁺ coordination | His94, His96, His119 | 2.09 | Universal |
Hydrogen bond | Thr199-Oγ | 2.86 | CA-II/CA-IX |
Hydrogen bond | Thr200-O | 3.02 | CA-IX |
Hydrophobic | Phe131 | 3.51 | CA-IX |
The 4-fluorophenyl-pyrimidinyl moiety serves as a dual-function pharmacophore conferring both electronic and steric selectivity advantages. Fluorine's strong electron-withdrawing character (σₚ = 0.78) polarizes the pyrimidinyl π-system, enhancing hydrogen bond acceptance capacity by 35% compared to non-fluorinated analogs. This polarization increases the pyrimidine N1 basicity, strengthening Thr199 hydrogen bonding by ΔG = -1.8 kcal/mol [6] [8].
Sterically, the ortho-positioned fluorine atom (van der Waals radius: 1.47 Å) strategically fills a sub-pocket in tumor-associated CA-IX bordered by Leu91 and Gln92. Mutagenesis studies confirm that CA-II's equivalent position (Ala91) cannot accommodate fluorine without steric clash, explaining the compound's 100-fold selectivity for CA-IX. The fluorophenyl rotation barrier (ΔG‡ = 4.2 kcal/mol) permits adaptive binding to isoform-specific pockets [6].
The inhibitor stabilizes its enzyme complex through an intricate hydrogen bonding network spanning three enzyme subdomains. The sulfonamide NH donates dual hydrogen bonds to Gln92 Oε (2.98 Å) and water-mediated contacts with Asn62 (H₂O⋯O distance: 2.75 Å). The 4-amino group forms bidentate hydrogen bonds with Glu117 Oε (2.89 Å) and Thr223 Oγ (3.11 Å), while the pyrimidinyl N3 accepts hydrogen bonds from Thr199 Oγ (2.86 Å) [3] [4].
Van der Waals interactions contribute significantly to binding affinity, with the fluorophenyl ring exhibiting dense contacts (≤4.0 Å) to Leu91, Val131, and Pro202 (total buried surface area: 142 Ų). The benzenesulfonamide unit packs against Phe131 via edge-to-face stacking (interplanar angle: 48°), contributing ΔG = -2.3 kcal/mol. Computational mapping identifies three high-affinity van der Waals clusters:
Table 3: Non-covalent Interactions in Enzyme-Inhibitor Complex
Interaction Type | Residue Partners | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
Hydrogen bond | Thr199-Oγ⋯N(pyrimidinyl) | 2.86 | -1.8 |
Hydrogen bond | Glu117-Oε⋯H₂N- | 2.89 | -2.1 |
van der Waals | Leu91⋯fluorophenyl | 3.62 | -2.8 |
Edge-to-face π | Phe131⋯benzenesulfonamide | 4.01 | -2.3 |
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